3-Isopropyl-4-methoxybenzenesulfonyl chloride
Description
3-Isopropyl-4-methoxybenzenesulfonyl chloride (CAS: 627082-12-6, MFCD11133929) is a sulfonyl chloride derivative featuring a benzene ring substituted with an isopropyl group at position 3, a methoxy group at position 4, and a sulfonyl chloride (-SO₂Cl) functional group. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as electrophilic reagents for forming sulfonamides or sulfonate esters . Its purity is typically 95%, as noted in commercial catalogs .
Properties
IUPAC Name |
4-methoxy-3-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOMAPGWMCUJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627082-12-6 | |
| Record name | 4-methoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Isopropyl-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-isopropyl-4-methoxybenzene. This can be achieved by reacting 3-isopropyl-4-methoxybenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
Chemistry: 3-Isopropyl-4-methoxybenzenesulfonyl chloride is widely used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins, enabling the study of protein function and interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methoxybenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional analogs of 3-isopropyl-4-methoxybenzenesulfonyl chloride vary in substituent positions, alkyl/aryl groups, and heterocyclic frameworks. Below is a detailed comparison based on molecular properties, substituent effects, and available
Data Table of Key Parameters
<sup>a</sup>LogP values for isopropyl/ethyl analogs estimated via substituent contribution calculations.
<sup>b</sup>Estimated based on alkyl group hydrophobicity (isopropyl > ethyl) .
Substituent Position and Reactivity
- Isopropyl vs.
- Methoxy Group Position : In 5-isopropyl-2-methoxybenzenesulfonyl chloride (CAS: 88059-65-8), the methoxy group at position 2 may alter electronic effects on the sulfonyl chloride, influencing reactivity toward amines or alcohols .
- Heterocyclic Systems : The isoxazole-based sulfonyl chloride (CAS: 857283-56-8) exhibits a higher molecular weight (257.69) and LogP (2.5) due to the phenyl and heterocyclic components, which may favor membrane permeability in drug design .
Physicochemical Properties
- Rotatable Bonds : The ethyl analog (3 rotatable bonds) has greater conformational flexibility than the isopropyl derivative (2 bonds), which could impact binding interactions in biological systems .
- Purity and Applications : Commercial grades of these compounds typically range from 95% to 98% purity, with higher purity critical for sensitive synthetic applications (e.g., API intermediates) .
Biological Activity
3-Isopropyl-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
- Chemical Formula : C10H13ClO2S
- Molecular Weight : 232.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify various biomolecules, potentially influencing their activity:
- Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds with active site residues, altering the enzyme's functionality.
- Receptor Interaction : The compound can act as a ligand for certain receptors, modulating signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 18 | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa (cervical cancer) | 10 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 5 | High cytotoxicity |
| A549 (lung cancer) | 15 | Low to moderate |
These results indicate that this compound may have selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A comprehensive study evaluated the antimicrobial efficacy of sulfonyl chlorides, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains . -
Cytotoxicity Assessment :
Another study focused on the cytotoxic effects of various sulfonyl chlorides on cancer cell lines. The results indicated that this compound exhibited varying degrees of cytotoxicity, with particular effectiveness against breast cancer cells . -
Mechanistic Insights :
Research into the mechanism of action revealed that the compound interacts with cellular proteins, leading to apoptosis in cancer cells. This interaction is believed to be mediated through the formation of covalent bonds with thiol groups in proteins .
Q & A
Q. What are the standard synthetic routes for preparing 3-Isopropyl-4-methoxybenzenesulfonyl chloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. A common approach is the chlorination of a precursor like 3-isopropyl-4-methoxybenzenesulfonic acid using chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions. For example, describes a related synthesis using FeCl₃ as a catalyst for chlorination, suggesting that Lewis acids can enhance reaction efficiency . Optimization involves controlling temperature (40–60°C), stoichiometric ratios (1:1.2 for sulfonic acid:PCl₅), and inert atmospheres to minimize hydrolysis. Post-reaction purification via vacuum distillation or recrystallization (e.g., using hexane/ethyl acetate) improves yield and purity.
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., methoxy singlet at δ 3.8–4.0 ppm, isopropyl multiplet at δ 1.2–1.4 ppm) .
- IR Spectroscopy : Detection of sulfonyl chloride S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verification of molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC/GC-MS : For purity assessment, especially to detect hydrolyzed byproducts (e.g., sulfonic acids).
Advanced Research Questions
Q. How does the choice of Lewis acid catalyst influence the regioselectivity and efficiency in the sulfonation/chlorination steps during synthesis?
Methodological Answer: Lewis acids like FeCl₃, AlCl₃, or ZnCl₂ can direct electrophilic substitution. highlights FeCl₃’s role in promoting chlorination at the para position relative to the methoxy group, minimizing ortho byproducts . Comparative studies (e.g., AlCl₃ vs. FeCl₃) should monitor reaction kinetics (via TLC/GC) and regioselectivity (NMR/X-ray crystallography). Catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane vs. toluene) also impact efficiency. For example, polar solvents may stabilize intermediates, enhancing yields by 15–20% .
Q. What strategies can be employed to resolve contradictions in reaction yield data when scaling up the synthesis of this compound?
Methodological Answer: Contradictions often arise from heat transfer inefficiencies or byproduct formation at larger scales. Strategies include:
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, stirring rate) to identify critical factors .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Byproduct Analysis : LC-MS or 2D NMR (e.g., HSQC) to detect and quantify impurities like sulfonic acids or hydrolyzed products .
- Scale-down Models : Mimic large-scale conditions in microreactors to predict bottlenecks .
Q. In designing sulfonamide derivatives for biological activity studies, what functionalization approaches leverage the reactivity of this compound?
Methodological Answer: The sulfonyl chloride group reacts with amines to form sulfonamides, a key step in drug discovery. Methodologies include:
- Parallel Synthesis : React with diverse amines (e.g., primary, secondary, heterocyclic) under mild conditions (0–5°C, pH 8–9) to generate libraries .
- Click Chemistry : Couple with alkyne-functionalized amines via Cu(I)-catalyzed cycloaddition for bioconjugation .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to temporarily protect reactive amines, enabling selective derivatization .
Q. What are the challenges in analyzing hydrolytic degradation pathways of this compound, and how can they be mitigated?
Methodological Answer: Hydrolysis to sulfonic acids is a major degradation pathway. Challenges include rapid kinetics and moisture sensitivity. Mitigation strategies:
- Stability Studies : Conduct under controlled humidity (e.g., 40% RH) using Karl Fischer titration to track water content .
- Degradant Profiling : Use LC-MS/MS to identify hydrolyzed products and quantify degradation rates .
- Formulation Adjustments : Store under inert gas (N₂/Ar) with molecular sieves to prolong shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
